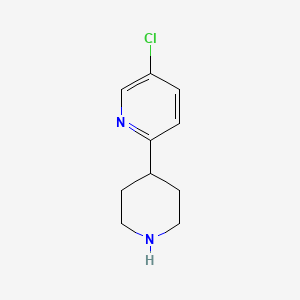

5-Chloro-2-(piperidin-4-YL)pyridine

説明

Significance of Pyridine-Piperidine Hybrid Scaffolds in Modern Synthetic and Medicinal Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of FDA-approved drugs and biologically active molecules. rsc.orgresearchgate.netnih.gov Its presence can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. nih.gov The pyridine ring is an isostere of benzene (B151609) and serves as a crucial precursor in the synthesis of numerous pharmaceuticals and agrochemicals. nih.gov

Piperidine (B6355638), a saturated six-membered heterocycle with one nitrogen atom, is also a prevalent feature in many natural products and synthetic drugs. Its conformational flexibility allows it to interact effectively with biological targets. The combination of a pyridine and a piperidine ring into a single hybrid scaffold creates a molecule with unique three-dimensional structural features and electronic properties. This synergy can lead to enhanced binding affinity and selectivity for specific biological targets, making these hybrids highly attractive in drug discovery. researchgate.net The development of new synthetic methodologies to create diverse libraries of pyridine-piperidine derivatives is an active area of research, aiming to explore their therapeutic potential against a wide range of diseases. nih.gov

Rationale for Investigating 5-Chloro-2-(piperidin-4-YL)pyridine as a Novel Chemical Entity

The specific compound, this compound, has garnered interest due to the strategic placement of its functional groups. The chlorine atom at the 5-position of the pyridine ring is an important feature. Halogen atoms, particularly chlorine, are known to modulate the electronic properties of a molecule and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets. nih.gov The presence of chlorine can also influence the metabolic stability of the compound. nih.gov

The piperidin-4-yl group provides a key point of structural diversity. The secondary amine in the piperidine ring can be further functionalized, allowing for the synthesis of a wide array of derivatives. This versatility makes this compound a valuable intermediate in the creation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Overview of Research Objectives and Scope

The primary research objectives for this compound and its derivatives are centered on exploring their potential as therapeutic agents. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogues. Comprehensive characterization using modern analytical techniques is crucial to confirm the structure and purity of these novel compounds.

Medicinal Chemistry Applications: Investigating the biological activities of these compounds across various disease areas. This includes screening for anticancer, anti-inflammatory, and central nervous system (CNS) activities, among others.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This knowledge is essential for the rational design of more potent and selective drug candidates.

The scope of this research is to establish the foundational chemistry and preliminary biological profile of this class of compounds, paving the way for more in-depth preclinical and clinical development.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2089257-42-9 (dihydrochloride) |

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.68 g/mol |

| InChI Key | Not Available |

Table 2: Related Compounds and Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 5-Chloro-2-(piperidin-4-yloxy)pyridine | 260441-44-9 | C10H13ClN2O |

| 5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride | Not Available | C11H15ClN2O·HCl |

| 5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine | Not Available | C14H16ClN5O |

| (S)-5-Chloro-2-(2-methyl-4-(piperidin-4-yl)benzo[d][1,3]dioxol-2-yl)pyridine | 2401895-02-9 | C18H19ClN2O2 |

| 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride | 1402666-88-9 | C9H12ClN3·HCl |

Structure

3D Structure

特性

分子式 |

C10H13ClN2 |

|---|---|

分子量 |

196.67 g/mol |

IUPAC名 |

5-chloro-2-piperidin-4-ylpyridine |

InChI |

InChI=1S/C10H13ClN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |

InChIキー |

MSOARNQBWUWZMS-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1C2=NC=C(C=C2)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 5 Chloro 2 Piperidin 4 Yl Pyridine

Retrosynthetic Analysis and Strategic Disconnections of the 5-Chloro-2-(piperidin-4-YL)pyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which in turn illuminates potential synthetic routes. For a molecule like this compound, two primary strategic disconnections are most logical.

The first and most common strategy involves the disconnection of the C-C bond between the pyridine (B92270) and piperidine (B6355638) rings. This approach simplifies the synthesis into two key challenges: the preparation of a functionalized pyridine and a functionalized piperidine, which are then coupled together. This leads to precursors such as a 2-halopyridine (e.g., 2,5-dichloropyridine) and a suitable piperidine-4-yl organometallic reagent (e.g., a Grignard or organozinc reagent). Alternatively, a 2-lithiated pyridine could react with a protected 4-piperidone, followed by reduction of the resulting alcohol and deprotection.

A second, more convergent approach involves disconnection within the piperidine ring , implying its construction from a pre-existing pyridine precursor through dearomatization. This strategy maintains the core C-C bond between the two ring systems throughout the synthesis. The synthesis would commence with a molecule like 5-chloro-2-(pyridin-4-yl)pyridine, which would then undergo a dearomatization process to form the final piperidine ring. This method is powerful for rapidly building molecular complexity from simple aromatic compounds. rsc.orgrsc.org The subsequent sections will focus on the forward-synthesis implications of this dearomatization strategy, as it represents a more modern and versatile approach to constructing the piperidine scaffold.

Approaches to Pyridine Ring Functionalization for Chloro-Substitution

Introducing a chlorine atom at the C-5 position of a 2-substituted pyridine ring requires regioselective functionalization. The electronic nature of the pyridine ring, being electron-deficient, makes direct electrophilic substitution challenging and often results in substitution at the 3-position. wikipedia.org Therefore, more nuanced strategies are typically employed.

One effective method is the Sandmeyer reaction , starting from a corresponding aminopyridine. For instance, 5-amino-2-substituted pyridine can be converted to a diazonium salt, which is then treated with a copper(I) chloride source to install the chlorine atom regioselectively.

Another approach involves the functionalization of pyridine-N-oxides . The N-oxide activates the pyridine ring, making the C-2 and C-6 positions susceptible to nucleophilic attack and the C-4 position susceptible to electrophilic attack. wikipedia.orgnih.govorganic-chemistry.org Treatment of a pyridine-N-oxide with phosphoryl chloride (POCl₃) can lead to chlorination, often at the 2-position, but the regioselectivity can be influenced by other substituents on the ring. nih.gov

Furthermore, directed ortho-metalation can be used. By introducing a directing group on the pyridine ring, it is possible to achieve regioselective lithiation or magnesiation, followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide) to install the chlorine atom at the desired position.

Dearomatization Strategies for Piperidine Ring Construction from Pyridine Precursors

The conversion of a stable aromatic pyridine ring into a saturated piperidine ring is a thermodynamically challenging process due to the loss of aromatic stabilization energy. rsc.orgnih.gov This transformation, known as dearomatization, is a cornerstone for synthesizing piperidine derivatives from readily available pyridine precursors. nih.govacs.org Several powerful methods have been developed to overcome this energy barrier.

Electrochemical Dearomatization and Carboxylation Routes

Electrochemical methods offer a green and mild alternative to traditional chemical reagents for pyridine reduction. By using an electric current, pyridines can be hydrogenated at ambient temperature and pressure without the need for high-pressure hydrogen gas or harsh chemical reductants. nih.govchemrxiv.org

In a typical setup, an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium (Rh/C) cathode catalyst can effectively hydrogenate various pyridine derivatives. nih.govchemrxiv.org This method has demonstrated high current efficiency and quantitative conversion of pyridine to piperidine. chemrxiv.org Mechanistic studies suggest that the process involves the reduction of rhodium oxides on the catalyst surface to active Rh(0), which facilitates the hydrogenation. chemrxiv.org Recent studies have also shown that electrochemical conditions can enable temporary dearomatization to facilitate other C-H functionalizations, such as silylation. chemrxiv.org

| Substrate | Product | Yield (%) | Cathodic Solvent |

|---|---|---|---|

| Nicotinamide | Piperidine-3-carboxamide | >99 | Water |

| Isonicotinamide | Piperidine-4-carboxamide | >99 | Water |

| Nicotinic acid | Piperidine-3-carboxylic acid | 44 | Water |

| 4-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)piperidine | 81 | MTBE |

Nucleophilic Addition Approaches to Activated Pyridines

To overcome the inherent stability of the pyridine ring, it can be "activated" to make it more susceptible to nucleophilic attack. nih.gov This is commonly achieved by treating the pyridine with an alkylating or acylating agent to form a pyridinium (B92312) salt. nih.govquimicaorganica.org The positive charge on the nitrogen atom significantly increases the electrophilicity of the ring carbons, particularly at the C-2 and C-4 positions.

Once activated, a wide range of nucleophiles, including organometallics, enolates, and hydrides, can add to the ring, typically at the C-2 or C-4 position, to form a non-aromatic dihydropyridine (B1217469) (DHP) intermediate. nih.govnih.govquimicaorganica.org This DHP can then be isolated or, more commonly, subjected to further reduction in a one-pot process to yield the fully saturated piperidine. This chemo-enzymatic approach combines chemical synthesis for activation with biocatalysis for stereoselective reduction, yielding stereo-enriched piperidines. nih.govacs.org

| Pyridine Derivative | Activating Agent | Nucleophile | Resulting Intermediate | Reference |

|---|---|---|---|---|

| 3-Substituted Pyridine | N-Methylbenzamide | Grignard Reagents | 2,3-Disubstituted 1,2-Dihydropyridine | nih.gov |

| 4-Methoxypyridine | Benzyl Chloroformate | Grignard Reagents (Cu-catalyzed) | N-Acyl-1,4-Dihydropyridine | nih.gov |

| Pyridine | Various (e.g., Allyl Bromide) | Amine Oxidase / Ene-Imine Reductase | Chiral Substituted Piperidines | nih.govacs.org |

Catalytic Hydrogenation and Transfer Hydrogenation Methods for Piperidine Formation

Catalytic hydrogenation is the most traditional and widely used method for the reduction of pyridines to piperidines. nih.govresearchgate.netasianpubs.org This process typically involves the use of molecular hydrogen (H₂) under pressure and a heterogeneous metal catalyst. researchgate.net

A variety of catalysts are effective, with reactivity and selectivity depending on the metal and support used. Common catalysts include:

Palladium (Pd): Often on a carbon support (Pd/C), palladium is a versatile catalyst. researchgate.net

Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective, especially under acidic conditions (e.g., in glacial acetic acid), which protonate the pyridine nitrogen and facilitate reduction. asianpubs.org

Rhodium (Rh): Rhodium-on-carbon (Rh/C) can be effective at lower atmospheric pressures. asianpubs.org

Nickel (Ni): Raney Nickel is a cost-effective catalyst, though it may require higher temperatures and pressures. nih.gov

Ruthenium (Ru): Ruthenium catalysts are also employed, sometimes requiring more forcing conditions. asianpubs.org

The conditions for hydrogenation can be tuned to achieve selectivity, especially in molecules with multiple reducible functional groups. nih.gov For instance, using acidic additives can enhance the reaction rate but may not be ideal for sensitive substrates. nih.gov

Transfer hydrogenation offers a milder alternative that avoids the need for high-pressure H₂ gas. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in the presence of a catalyst (often Pd/C) to transfer hydrogen to the pyridine ring. This can be particularly useful for laboratory-scale synthesis.

Dearomative Cycloaddition Strategies

A more recent and powerful strategy for functionalizing pyridines involves dearomative cycloaddition reactions. nih.gov These reactions provide complementary reactivity to traditional methods and open new pathways for introducing diverse functionalities. rsc.orgnih.gov In this approach, the pyridine acts as a diene or dienophile in a cycloaddition reaction, which disrupts the aromatic system and forms a bicyclic adduct. thieme-connect.com

One notable example is the use of an "arenophile," such as N-methyl-1,2,4-triazoline-3,5-dione (MTAD), which can undergo a photochemical para-cycloaddition with pyridines. nih.govchemistryviews.org The resulting dearomatized cycloadduct can then be subjected to further transformations, such as oxidation to introduce diol or epoxide functionalities. thieme-connect.comchemistryviews.org Subsequent removal of the arenophile scaffold reveals a highly functionalized dihydropyridine, which can be reduced to the corresponding piperidine. While dearomative cycloadditions with pyridines were once considered rare, recent advances have made them a viable tool for constructing complex piperidine scaffolds without prior substrate activation. nih.gov

Stereochemical Control and Regioselectivity in Synthetic Pathways

The precise arrangement of atoms in three-dimensional space and the selective reaction at specific positions within a molecule are paramount in the synthesis of complex chemical entities like this compound.

Stereochemical Considerations:

The synthesis of piperidine derivatives often involves the creation of chiral centers, making stereochemical control a critical aspect. For instance, in the synthesis of substituted piperidines, methods like the aza-Prins cyclization are employed. This reaction, which involves the cyclization of homoallylic amines, can lead to the formation of stereoisomers. The stereochemical outcome is influenced by the reaction conditions and the nature of the substrates and reagents used. For example, the use of specific Lewis acids can direct the cyclization to favor the formation of a particular stereoisomer. rasayanjournal.co.in

One approach to achieving stereocontrol is through the use of chiral auxiliaries or catalysts. For example, a practical continuous flow reaction utilizing an N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can produce enantioenriched α-substituted piperidines with high diastereoselectivities. organic-chemistry.org This highlights the importance of asymmetric synthesis strategies in obtaining optically pure piperidine derivatives.

Regioselectivity in Pyridine Functionalization:

The functionalization of the pyridine ring presents its own set of challenges regarding regioselectivity. The inherent electronic properties of the pyridine ring dictate the positions most susceptible to electrophilic or nucleophilic attack. The direct C-4 alkylation of pyridines has been a long-standing challenge, often resulting in mixtures of regioisomers. chemrxiv.org

To address this, strategies involving blocking groups have been developed. For instance, a maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. chemrxiv.org This allows for the selective introduction of substituents at the desired position, which is crucial for the synthesis of specifically substituted pyridines.

Furthermore, the nature of substituents already present on the pyridine ring can significantly influence the regioselectivity of subsequent reactions. For example, the presence of a 2-chloro substituent has been shown to have an unexpected effect on the regioselectivity of functionalization compared to 2-unsubstituted pyridines. mdpi.com This underscores the need for careful consideration of the electronic and steric effects of existing functional groups when planning a synthetic route.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires meticulous optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Key parameters that are often optimized include:

Solvent and Temperature: The solvent system and reaction temperature play a crucial role. Reactions are often conducted in specific solvents like dichloromethane (B109758) or under controlled temperature conditions to maximize yield and minimize side reactions. orgsyn.org For example, a method for preparing 2-amino-5-chloro-pyridine involves a chlorination reaction at a controlled temperature of 10°C, followed by a temperature increase to 25°C. google.com

Reaction Time: Optimizing the reaction time is essential to ensure the reaction goes to completion without the formation of degradation products. Shorter reaction times are generally preferred for scalable processes. asianpubs.org

Reagent Concentration and Stoichiometry: The concentration of reactants and their stoichiometric ratios are carefully controlled to achieve the desired conversion and selectivity.

A notable example of scalable synthesis is an improved process for preparing piperidin-4-yl-carbamates, which utilizes readily available commercial raw materials and features shorter reaction times with high yields, making it suitable for large-scale manufacturing. asianpubs.org

The following table summarizes some of the optimized conditions found in the literature for related syntheses:

| Reaction Type | Catalyst | Solvent | Temperature | Key Optimization Feature | Reference |

| Reductive Amination | Raney-Ni | Not Specified | Not Specified | Use of easily available raw materials | asianpubs.org |

| Deoxygenation/Saturation | Pd/C | Not Specified | Programmed | Temperature programming for selectivity | researchgate.net |

| Chlorination | None | Hydrochloric Acid | 10°C then 25°C | Controlled temperature profile | google.com |

| Minisci Alkylation | AgNO₃ | DCE:H₂O | 50°C | Use of a blocking group for regioselectivity | nih.gov |

Isolation and Purification Techniques for the Target Compound

The final and critical stage of any synthesis is the isolation and purification of the desired product to a high degree of purity. For this compound and related compounds, a combination of standard and advanced techniques is employed.

Common isolation and purification steps include:

Extraction: After quenching the reaction, the product is often extracted from the aqueous layer using an organic solvent like dichloromethane. orgsyn.org The pH of the aqueous layer may be adjusted to facilitate the extraction process. For instance, in the preparation of 2-amino-5-chloro-pyridine, the reaction mixture is adjusted to a pH greater than 8 before extraction. google.com

Washing: The combined organic extracts are typically washed with water and brine to remove any residual water-soluble impurities and salts. orgsyn.org

Drying and Solvent Removal: The organic layer is dried over a drying agent like magnesium sulfate, followed by filtration and removal of the solvent under vacuum. orgsyn.org

Chromatography: Column chromatography is a powerful technique for separating the target compound from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is crucial for achieving good separation.

Crystallization/Recrystallization: This technique is used to obtain the final product in a highly pure crystalline form. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals. For example, 5-chloro-2-nitropyridine (B1630408) is recrystallized from ethanol. chemicalbook.com

Distillation: For volatile compounds, distillation, including techniques like Kugelrohr distillation, can be an effective purification method. orgsyn.org

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). rasayanjournal.co.inresearchgate.net

Chemical Reactivity and Derivatization of 5 Chloro 2 Piperidin 4 Yl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring is generally considered electron-deficient and, therefore, deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iq The high electronegativity of the nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, further deactivating the ring to a significant extent. uoanbar.edu.iqmasterorganicchemistry.com

In the case of 5-Chloro-2-(piperidin-4-yl)pyridine, the substituents present conflicting electronic effects. The chloro group at the C-5 position is an ortho, para-director but is deactivating due to its inductive electron-withdrawing effect. The piperidin-4-yl group, connected via the C-2 position, is an activating group. However, as with the pyridine nitrogen, the secondary amine of the piperidine (B6355638) ring would be protonated under strong acid conditions, converting it into a deactivating ammonium (B1175870) group.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -M (deactivating) | meta (to C-3, C-5) |

| Piperidin-4-yl | 2 | +I (activating) | ortho, para (to C-3, C-6) |

| (protonated) | (-I, deactivating) |

Given these competing and largely deactivating influences under standard EAS conditions, direct substitution on the pyridine ring of this compound is challenging. Substitution, if it occurs, would be predicted to be slow and may lead to a mixture of products. The most likely positions for attack are C-3 and C-6, which are ortho/para to the activating piperidinyl group, but this is counteracted by the deactivation from the protonated nitrogens and the chloro group.

Modern synthetic protocols have been developed to overcome the inherent low reactivity of pyridines. For instance, a redox-neutral dearomatization-rearomatization process allows for highly regioselective meta-C-H functionalization, including nitration and halogenation, on a wide range of pyridines, even those in complex, drug-like molecules. nih.gov This type of strategy would likely be necessary to achieve controlled electrophilic substitution on the this compound core.

Nucleophilic Substitution at the C-5 Chloro Position (e.g., Cross-Coupling Reactions)

The chloro-substituent at the C-5 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is because the C-5 position is para to the electron-withdrawing pyridine nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. This activation makes the C-5 chloro group a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Key examples applicable to this scaffold include the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki Coupling: This reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a widely used method for introducing new aryl or heteroaryl groups. For example, a Suzuki coupling has been reported between tert-butyl (5-bromo-4-ethoxypyridin-2-yl)carbamate and a piperidine-derived boronic ester, demonstrating the feasibility on a very similar scaffold. google.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the chloropyridine with a primary or secondary amine, catalyzed by a palladium-phosphine complex. organic-chemistry.orgacs.org It is a premier method for synthesizing arylamines and has been successfully applied to 2-bromopyridines. ijarsct.co.in

Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an alkynylated pyridine. researchgate.netnih.gov This introduces a valuable alkyne functional group that can be further elaborated.

Table 2: Representative Cross-Coupling Reactions at the C-5 Position

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Aryl/Heteroaryl-2-(piperidin-4-yl)pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, NaOtBu | 5-Amino-2-(piperidin-4-yl)pyridine Derivative |

Transformations Involving the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic and basic center, representing one of the most straightforward sites for derivatization on the this compound scaffold. Standard transformations include alkylation, acylation, and the formation of various nitrogen-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to neutralize the acid formed. mdpi.commdpi.com This reaction introduces an alkyl group onto the nitrogen, modifying the steric and electronic properties of the molecule.

N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide. This transformation is often used to introduce a wide variety of substituents and is a common step in the synthesis of bioactive molecules. icm.edu.pl

Formation of Amides, Carbamates, and Sulfonamides

Building on N-acylation, a diverse range of functional groups can be installed on the piperidine nitrogen.

Amides: As mentioned, reaction with acyl chlorides or coupling with carboxylic acids (using reagents like EDC/HOBt) yields N-acyl derivatives. icm.edu.pl

Carbamates: These are typically formed by reacting the piperidine with a chloroformate (e.g., ethyl chloroformate) or by other modern methods to install a carbamoyl (B1232498) group. acs.org Carbamates, such as the tert-butyloxycarbonyl (Boc) group, are also frequently used as protecting groups for the piperidine nitrogen during other synthetic transformations.

Sulfonamides: Reaction of the piperidine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like triethylamine (B128534) or pyridine yields the corresponding sulfonamide. researchgate.netnih.govnih.govodu.edu This functional group is a key pharmacophore in many drugs.

Table 3: Derivatization of the Piperidine Nitrogen

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylpiperidine |

| N-Acylation | Acetyl chloride, Et₃N | N-Acetylpiperidine (Amide) |

| Carbamate Formation | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-piperidine (Carbamate) |

Modifications at the Piperidine C-4 Position

The heading of this section refers to modification at the C-4 position of the piperidine ring. In the parent molecule, this position is the point of attachment to the pyridine ring, making direct modification of this carbon-carbon bond unfeasible. A more chemically relevant interpretation is the functionalization of the other C-H bonds on the saturated piperidine ring. Direct and selective C–H functionalization of saturated heterocycles like piperidine is a significant challenge in modern organic synthesis due to the general inertness of C(sp³)–H bonds. However, advanced strategies have been developed to achieve this.

The primary challenge is achieving regioselectivity, as the C-2, C-3, and C-4 positions (relative to the nitrogen) are all potential sites for reaction. Methods often rely on directing groups or exploiting subtle electronic differences.

Directed C-H Activation: A directing group can be temporarily installed on the piperidine nitrogen to steer a metal catalyst to a specific C-H bond. For example, an aminoquinoline (AQ) auxiliary attached as an amide to the C-3 position of a piperidine has been shown to direct palladium-catalyzed arylation specifically to the C-4 position with excellent regio- and stereoselectivity. researchgate.net

Blocking Groups for Regiocontrol: To achieve selective functionalization at C-4, the more electronically favored C-2 positions can be blocked. A removable blocking group derived from maleic acid has been used to direct Minisci-type alkylation to the C-4 position of pyridines, a principle that can be conceptually extended to piperidine functionalization strategies. nih.gov

Functionalization via Iminium Intermediates: Another approach involves the oxidation of the N-substituted piperidine to a cyclic iminium or enamine intermediate, which can then be attacked by nucleophiles. For instance, N-chloropiperidine can be dehydrohalogenated to form Δ¹-piperideine, which can be alkylated at the C-3 position. whiterose.ac.uk

Table 4: Strategies for Regioselective Piperidine Ring Functionalization

| Strategy | Target Position | Key Reagent/Catalyst | Reaction Type |

|---|---|---|---|

| C-3 Directing Group | C-4 | Pd(OAc)₂, Aminoquinoline | C-H Arylation researchgate.net |

| α-Lithiation/Negishi | C-2 | s-BuLi, ZnCl₂, Pd-catalyst | C-H Arylation nih.gov |

Ring-Opening and Ring-Closing Reactions of Advanced Derivatives

The this compound scaffold can serve as a precursor to more complex molecular architectures, including spirocycles, through reactions that involve the opening or closing of the piperidine or pyridine rings. These advanced transformations are often key steps in the synthesis of novel pharmaceutical agents.

Ring-Closing Reactions to Form Spirocycles: Spirocycles, which contain two rings sharing a single atom, are highly sought-after motifs in drug discovery due to their rigid, three-dimensional structures. chemrxiv.orgnih.gov One strategy involves building a new ring onto a pre-formed piperidine. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized as part of drug discovery programs. rsc.org

Dearomative Rearrangements: An innovative approach involves the dearomatization of the pyridine ring to trigger a rearrangement that forms a new spirocyclic system. For instance, 4-(1'-hydroxycyclobutyl)pyridines undergo an electrophile-induced dearomative semi-pinacol rearrangement to generate spirocyclic dihydropyridines, which can be subsequently reduced to the corresponding piperidine spirocycles. chemrxiv.org

Pyridine Ring-Opening/Ring-Closing Cascades: The pyridine ring itself can be transiently opened and then re-closed to form a new piperidine derivative. A notable example is the use of Zincke imine intermediates. In this strategy, a pyridine is activated and opened by an amine; the resulting intermediate can then undergo cyclization to form a new N-(hetero)arylpiperidine, offering a powerful method for assembling complex piperidine libraries.

Table 5: Representative Ring-Opening and Ring-Closing Reactions

| Reaction Type | Starting Material Type | Key Transformation | Product Type |

|---|---|---|---|

| Dearomative Semi-Pinacol | 4-(1'-hydroxycyclobutyl)pyridine | Electrophile-induced rearrangement | Spiro[4.5]decanone derivative chemrxiv.org |

| Zincke Imine Chemistry | Substituted Pyridine + Aniline | Pyridine ring-opening/ring-closing | N-Arylpiperidine derivative |

| Intramolecular Cyclization | Acyclic amino-aldehyde | Reductive amination/ring closure | Substituted piperidine nih.govrsc.org |

Computational and Theoretical Studies of this compound: A Review of Publicly Available Research

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies for the compound this compound. While the dihydrochloride (B599025) salt of this compound is cataloged under CAS number 2089257-42-9, detailed research findings focusing on its computational analysis, as per the requested outline, are not available in the public domain bldpharm.com.

Computational chemistry is a powerful tool for understanding molecular properties. For a compound like this compound, such studies would typically involve several key areas of investigation. These would include conformational analysis to determine the molecule's preferred three-dimensional shapes and energy landscapes. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to elucidate its electronic structure, including the energies of its molecular orbitals. Furthermore, Molecular Electrostatic Potential (MEP) mapping would provide insights into the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Collectively, these computational models offer deep insights into a molecule's structural features and potential intermolecular interactions, which are crucial for predicting its reactivity and behavior. Theoretical examinations can also illuminate the mechanisms of the chemical reactions used to synthesize the compound.

While extensive research exists on related chemical structures, such as other piperidine derivatives nih.govnih.govnih.govacs.orgnih.govnih.gov, various chloropyridines jlu.edu.cnacs.orgresearchgate.netresearchgate.net, and compounds with similar nomenclature but different connectivity (e.g., containing an ether linkage), this information is not directly applicable to this compound due to the strict requirement to focus solely on the specified molecule bldpharm.comnih.gov. The unique electronic and steric arrangement resulting from the direct bond between the chloropyridine and piperidine rings necessitates a dedicated computational study.

Given the lack of specific published data for this compound, it is not possible to provide an article with detailed research findings and data tables for the following sections:

Computational and Theoretical Studies of 5 Chloro 2 Piperidin 4 Yl Pyridine

Theoretical Elucidation of Reaction Mechanisms for Synthetic Transformations

Further research and publication in the field of computational chemistry are required to generate the specific data needed to populate these areas of study for 5-Chloro-2-(piperidin-4-yl)pyridine.

Design and Synthesis of Analogues and Derivatives of 5 Chloro 2 Piperidin 4 Yl Pyridine

Scaffold Modification Strategies for Structural Diversification

The diversification of the 5-chloro-2-(piperidin-4-yl)pyridine scaffold is primarily achieved through targeted modifications at three key positions: the pyridine (B92270) ring, the piperidine (B6355638) moiety, and the linkage between them. These strategies allow for the generation of a wide array of new chemical entities.

Variation of Substituents on the Pyridine Ring

The pyridine ring of this compound offers several sites for substitution, enabling the modulation of the molecule's electronic and steric properties. The existing chlorine atom can be replaced or supplemented with other functional groups. For instance, different halogen atoms (e.g., fluorine, bromine) can be introduced to alter the electronic nature and lipophilicity of the ring.

Furthermore, other positions on the pyridine ring can be functionalized. Common modifications include the introduction of alkyl, alkoxy, or cyano groups. These substitutions can influence the molecule's interaction with biological targets and its metabolic stability. The synthesis of such derivatives often involves multi-step processes, including halogenation and alkylation reactions. ontosight.ai

Structural Embellishment of the Piperidine Moiety

The piperidine ring provides a rich platform for structural modification. The secondary amine within the piperidine ring is a key handle for derivatization. It can be acylated, alkylated, or arylated to introduce a wide variety of substituents. These modifications can significantly impact the compound's solubility, basicity, and ability to form hydrogen bonds.

Design of Linker Modifications Between Heterocycles

The direct bond between the pyridine and piperidine rings in this compound can be modified to introduce a linker. This strategy can alter the relative orientation and distance between the two heterocyclic components, which can be crucial for optimizing interactions with a target binding site.

Examples of linker modifications could include the insertion of a methylene (B1212753) (-CH2-), an ether (-O-), an amine (-NH-), or an amide (-C(O)NH-) group. The synthesis of these analogues would require different synthetic approaches, such as coupling reactions, to form the desired linker between the two heterocyclic building blocks. For example, a related compound, 5-chloro-2-(piperidin-4-yloxy)pyridine, incorporates an ether linkage. nih.gov

Combinatorial Chemistry and Library Synthesis Approaches for Scaffold Exploration

Combinatorial chemistry provides a powerful set of tools for the rapid generation of large libraries of related compounds, which is highly applicable to the exploration of the chemical space around the this compound scaffold. wikipedia.org By systematically combining different building blocks at the various modification sites, a vast number of analogues can be synthesized and screened for desired properties.

Solid-phase synthesis is a particularly useful technique in this context. wikipedia.org The this compound scaffold, or a precursor, can be attached to a solid support, allowing for sequential reactions to be carried out with easy purification of the intermediates. wikipedia.org For example, a library of derivatives could be generated by reacting a resin-bound piperidine precursor with a variety of substituted 2-chloropyridines. Subsequently, the piperidine nitrogen could be derivatized with a diverse set of acylating or alkylating agents. This approach, often referred to as parallel synthesis, allows for the efficient production of a large number of discrete compounds. wikipedia.orgcore.ac.uk

The design of these libraries is often guided by computational methods to ensure chemical diversity and to focus on compounds with a higher probability of possessing the desired characteristics. acs.orgnih.gov This strategy of scaffold derivatization is a cornerstone of modern medicinal chemistry and drug discovery. 5z.com

Enantioselective Synthesis of Chiral Analogues

When modifications to the piperidine ring introduce a chiral center, the synthesis of enantiomerically pure compounds becomes a critical consideration. Different enantiomers of a chiral molecule can exhibit distinct biological activities. Therefore, the development of enantioselective synthetic methods is essential for producing single-enantiomer derivatives of this compound.

Several strategies can be employed for the enantioselective synthesis of chiral piperidine derivatives. nih.gov One approach involves the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of a key reaction step. acs.org For instance, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor could yield an enantioenriched piperidine. nih.gov Another method involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective transformation and are subsequently removed.

Furthermore, enzymatic resolutions or the use of chiral starting materials derived from the chiral pool can also be effective methods for obtaining enantiomerically pure analogues. semanticscholar.orgrsc.org The development of such enantioselective routes is a sophisticated area of organic synthesis that is crucial for the preparation of specific stereoisomers of complex molecules. acs.orgsemanticscholar.org

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No experimental HRMS data for 5-Chloro-2-(piperidin-4-YL)pyridine was found in the searched literature. This analysis would be essential to confirm its elemental composition by providing a highly accurate mass-to-charge ratio, which can be compared to the theoretical exact mass calculated from its molecular formula (C₁₀H₁₃ClN₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Specific ¹H, ¹³C, and 2D NMR spectral data for this compound are not available in published research. Such analyses are critical for elucidating the precise molecular structure by showing the chemical environment of each hydrogen and carbon atom and their connectivity. While general chemical shift regions for chloropyridine and piperidine (B6355638) rings are known, the exact shifts, coupling constants, and correlations for this specific molecule remain uncharacterized in the literature.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would identify its functional groups through characteristic vibrational frequencies (e.g., C-H, C=C, C=N, C-N, and C-Cl bonds), could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No UV-Vis spectroscopic data detailing the electronic transitions (π→π* and n→π*) of this compound has been published. This information would provide insights into the conjugated systems within the molecule.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique would be required to definitively determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Purity Assessment (HPLC, GC) and Enantiomeric Purity Analysis

Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for assessing the purity of this compound are not described in the available literature. Furthermore, as the molecule is achiral, analysis of enantiomeric purity is not applicable.

Applications As a Chemical Scaffold and Building Block in Synthetic Organic Chemistry

Role in the Construction of Complex Heterocyclic Systems

The 5-chloro-2-(piperidin-4-yl)pyridine structure serves as a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of the chloropyridine ring and the secondary amine of the piperidine (B6355638) moiety are the primary sites for synthetic elaboration.

The chlorine atom on the pyridine (B92270) ring can be displaced through various nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, leading to the formation of new heterocyclic frameworks. For instance, reaction with various amines can lead to the synthesis of substituted aminopyridines, which are key intermediates in medicinal chemistry.

The piperidine nitrogen offers a handle for N-alkylation, N-acylation, and N-arylation reactions. These transformations are fundamental in building diverse molecular architectures. For example, reductive amination with aldehydes or ketones can introduce complex side chains, while coupling reactions with aryl halides can lead to the formation of N-arylpiperidines.

While direct examples for this compound are scarce, the synthesis of related structures highlights these principles. General strategies for synthesizing piperidine derivatives often involve multi-step sequences including acylation, cyclization, and functional group interconversion researchgate.netorganic-chemistry.org. Similarly, the functionalization of chloropyridines is a well-established field in organic synthesis, often utilizing transition-metal-catalyzed cross-coupling reactions organic-chemistry.org. The combination of these two reactive moieties in one molecule makes this compound a potentially valuable, though currently under-explored, intermediate for constructing novel and complex heterocyclic compounds researchgate.net.

Utility in Ligand Design and Catalyst Development

The structural features of this compound make it an interesting candidate for ligand design in catalysis. The pyridine nitrogen and the piperidine nitrogen can act as bidentate or monodentate ligands for various transition metals. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be tuned by modifying the substituents on either ring.

The pyridine ring, a common motif in ligands, can coordinate to a metal center, while the piperidine ring can be functionalized to introduce additional coordinating atoms or to modulate the steric environment around the metal. For example, functionalization of the piperidine nitrogen with a phosphine-containing group could create a bidentate N,P-ligand, a class of ligands known to be effective in various catalytic transformations.

Although specific catalytic applications of this compound are not documented, related pyridine- and piperidine-containing molecules have been successfully employed as ligands. For instance, titanium-based catalysts with nitrogen-containing ligands have been used in electrosynthesis acs.org. The modular nature of the this compound scaffold allows for the systematic variation of its structure to optimize catalytic performance for specific reactions.

Contribution to the Advancement of Privileged Scaffold Research

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. Both pyridine and piperidine rings are considered privileged structures in medicinal chemistry due to their frequent occurrence in bioactive compounds researchgate.net.

The piperidine ring is a key component of numerous natural products and synthetic drugs, valued for its ability to introduce a basic nitrogen atom and to control the three-dimensional shape of a molecule rasayanjournal.co.inresearchgate.net. The benzoylpiperidine fragment, a related structure, is a well-known privileged system in the development of antipsychotic agents nih.gov.

The pyridine ring is another ubiquitous heterocycle in pharmaceuticals, contributing to binding interactions through hydrogen bonding and π-stacking. The combination of these two privileged fragments in this compound suggests its potential as a core structure for the development of new therapeutic agents. The chloro-substituent provides a site for further modification, allowing for the exploration of structure-activity relationships (SAR). While this specific scaffold is not yet established as "privileged," its components strongly suggest its potential for such a role in future medicinal chemistry research.

Potential in Materials Science or Supramolecular Chemistry

The application of this compound in materials science or supramolecular chemistry is not well-documented. However, the structural motifs present suggest potential utility in these fields. Pyridine-containing molecules are known to self-assemble through hydrogen bonding and metal coordination to form well-defined supramolecular architectures.

The ability of the pyridine and piperidine nitrogens to coordinate with metal ions could be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. The properties of such materials, including their porosity and catalytic activity, could be tuned by the choice of metal and by modifying the organic linker.

Furthermore, fluorinated analogues of pyridines, such as perfluoropyridine, have been used to create high-performance polymers and materials with applications in aerospace and coatings due to their thermal stability and unique electronic properties mdpi.comresearchgate.net. While non-fluorinated, the this compound scaffold could be incorporated into polymers to impart specific properties, although this remains an area for future exploration.

Future Perspectives and Emerging Research Avenues for 5 Chloro 2 Piperidin 4 Yl Pyridine

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of complex molecules like 5-Chloro-2-(piperidin-4-yl)pyridine. Future research is focused on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, toward more elegant and sustainable solutions.

Key trends include the development of one-pot reactions and tandem processes that combine several transformations into a single, seamless operation. For instance, methods for creating substituted pyridines from simple precursors via acid-promoted cyclization of oxime intermediates are being refined. clockss.org These processes are operationally simple and can be scaled up efficiently. clockss.org Another area of intense research is the application of green solvents, such as deep eutectic solvents (DES), which are biodegradable, inexpensive, and can enhance reaction rates and yields in the synthesis of piperidone derivatives. asianpubs.org

Biocatalysis represents a particularly promising frontier. The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly way to produce chiral amines, which are key components of many piperidine-based drugs. acs.org Researchers are developing transaminase-triggered cyclizations to synthesize 2-substituted piperidines from commercially available starting materials with high enantioselectivity. acs.org This approach avoids the need for protecting groups and often proceeds under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.

| Synthetic Strategy | Key Advantages | Relevant Research Area |

| One-Pot Cyclizations | Reduced workup steps, increased efficiency, scalability. clockss.org | Acid-promoted cyclization of oxime intermediates. clockss.org |

| Green Solvents | Use of biodegradable, non-toxic reaction media like Deep Eutectic Solvents (DES). asianpubs.org | Synthesis of piperidin-4-one derivatives. asianpubs.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. acs.org | Transaminase-triggered synthesis of chiral piperidines. acs.org |

Exploration of Unconventional Reactivity Modes and Transformations

Future research will increasingly focus on discovering and harnessing new ways to chemically modify the this compound scaffold. This involves moving beyond classical cross-coupling and nucleophilic substitution reactions to explore more advanced and unconventional transformations.

One major area of development is the regioselective functionalization of the pyridine (B92270) ring. The 2-chloro substituent has a strong directing effect, which can be exploited to achieve selective modifications at other positions on the ring that might otherwise be difficult to access. mdpi.com Research into the halogen-metal exchange reactions of trihalogenated pyridines is revealing unexpected reactivity patterns that can be used to install different functional groups with high precision. mdpi.com

Furthermore, the application of electrochemistry in synthesis is gaining traction as a powerful and sustainable tool. Titanium-mediated electrosynthesis, for example, allows for the generation of highly reactive Ti(III) species that can mediate a wide range of reductive transformations under mild conditions. acs.org This technique could be applied to the this compound core to achieve novel cyclizations, couplings, or reductions that are not possible with conventional reagents. acs.org Synergistic catalysis, where two different catalysts work in concert to promote a transformation, is another emerging area. For instance, the combination of a copper(I) salt and a secondary amine can catalyze the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to form a variety of substituted pyridines. organic-chemistry.org

Integration into Automated and High-Throughput Synthesis Platforms

The need to rapidly synthesize and screen large numbers of compounds for drug discovery and materials science has spurred the development of automated synthesis platforms. Integrating the synthesis of this compound derivatives into these systems is a key future direction that promises to accelerate research.

Next-generation small molecule synthesizers are now capable of performing iterative cross-coupling reactions at a rate an order of magnitude faster than previous systems. chemrxiv.org These platforms automate the entire workflow, from the reaction itself to purification, allowing for the rapid production of libraries of molecules built upon a common scaffold. chemrxiv.orgacs.org By using building blocks derived from this compound, researchers could quickly generate hundreds or thousands of analogues with diverse substitutions for biological screening.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is another technology that is highly compatible with high-throughput synthesis. It allows for precise control over reaction parameters, improved safety, and easy scalability. The synthesis of pyridine and piperidine (B6355638) derivatives can be adapted to flow systems, enabling the on-demand production of these important heterocycles. This approach is particularly valuable for reactions that are difficult to control in traditional batch reactors.

Advanced Scaffold Diversification for Chemical Biology Probes and Tools

Beyond its role as a precursor to potential therapeutics, the this compound scaffold is an ideal starting point for the creation of sophisticated chemical biology probes. These tools are designed to interact with specific biological targets, allowing researchers to study their function in living systems.

Advanced scaffold diversification involves the systematic modification of the core structure to explore chemical space and optimize interactions with a target protein. whiterose.ac.ukresearchgate.net For this compound, this can be achieved by introducing a variety of substituents at several key positions:

The Piperidine Nitrogen: This site is readily functionalized through alkylation, acylation, or reductive amination to introduce a wide range of chemical groups that can modulate solubility, cell permeability, and target engagement. researchgate.net

The Pyridine Ring: The chloro-substituent can be replaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install aryl, heteroaryl, or alkyl groups. Other positions on the pyridine ring can also be functionalized, expanding the structural diversity. nih.gov

The Piperidine Ring: Substituents can be introduced on the carbon atoms of the piperidine ring itself, often through multi-step syntheses, to alter the three-dimensional shape of the molecule. whiterose.ac.uk

Once a potent and selective ligand has been identified, it can be converted into a chemical probe by attaching a functional handle. This might be a fluorescent dye for cellular imaging, a biotin (B1667282) tag for affinity purification of the target protein, or a photo-activatable crosslinker to covalently label the binding site. The development of such probes is crucial for target validation and for understanding the mechanism of action of bioactive compounds derived from the this compound scaffold.

| Diversification Site | Potential Modifications | Purpose |

| Piperidine Nitrogen | Alkylation, Acylation, Sulfonylation, Reductive Amination | Modulate physicochemical properties, introduce linkers for probes. researchgate.net |

| Pyridine C5-Position | Suzuki, Buchwald-Hartwig, Sonogashira couplings | Introduce diverse aryl, alkyl, or alkynyl groups to explore binding pockets. |

| Other Pyridine Positions | C-H functionalization, lithiation-substitution | Fine-tune electronic properties and steric profile. |

| Probe Conjugation | Click Chemistry handles (alkynes, azides), Fluorophores, Biotin | Enable use in pull-down assays, fluorescence microscopy, and target identification. |

Q & A

Q. How do crystallographic data resolve ambiguities in stereochemical assignments?

- Case Study : Single-crystal X-ray diffraction confirmed the absence of stereocenters in this compound, contradicting earlier proposals of axial chirality. Data deposition in CCDC (e.g., CCDC-2121961) enables peer validation .**

Data Contradiction Analysis Table

| Parameter | Study A (2023) | Study B (2024) | Proposed Resolution |

|---|---|---|---|

| LogP (experimental) | 2.3 | 2.8 | Validate via shake-flask method |

| IC (μM, enzyme) | 10 | 50 | Standardize substrate concentration |

| Melting Point (°C) | 145–148 | 138–142 | Purity check via DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。